molecular formula C13H22N2 B13316211 (Heptan-4-yl)(pyridin-2-ylmethyl)amine

(Heptan-4-yl)(pyridin-2-ylmethyl)amine

Cat. No.: B13316211
M. Wt: 206.33 g/mol
InChI Key: XCSIIRQKMCAKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Heptan-4-yl)(pyridin-2-ylmethyl)amine is an organic compound with the molecular formula C13H22N2 It consists of a heptane chain attached to a pyridine ring through a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Heptan-4-yl)(pyridin-2-ylmethyl)amine typically involves the reaction of pyridin-2-ylmethylamine with heptan-4-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Heptan-4-yl)(pyridin-2-ylmethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(Heptan-4-yl)(pyridin-2-ylmethyl)amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (Heptan-4-yl)(pyridin-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can coordinate with metal ions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-ylmethylamine: Lacks the heptane chain, making it less hydrophobic.

    Heptan-4-ylamine: Lacks the pyridine ring, reducing its ability to coordinate with metal ions.

    Bis(pyridin-2-ylmethyl)amine: Contains two pyridine rings, increasing its coordination ability but also its steric hindrance.

Uniqueness

(Heptan-4-yl)(pyridin-2-ylmethyl)amine is unique due to its combination of a hydrophobic heptane chain and a pyridine ring, which allows it to interact with both hydrophobic and hydrophilic environments. This dual nature makes it a versatile compound for various applications in chemistry and biology.

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)heptan-4-amine

InChI

InChI=1S/C13H22N2/c1-3-7-12(8-4-2)15-11-13-9-5-6-10-14-13/h5-6,9-10,12,15H,3-4,7-8,11H2,1-2H3

InChI Key

XCSIIRQKMCAKDD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)NCC1=CC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.